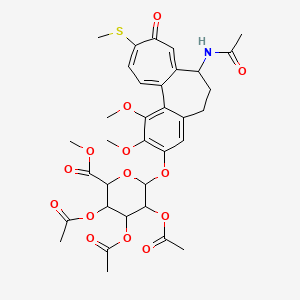
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is a complex organic compound with the molecular formula C34H39NO14S and a molecular weight of 717.74 g/mol . This compound is a derivative of thiocolchicine, a naturally occurring alkaloid known for its biological activity. The modification of thiocolchicine to form this compound involves the addition of glucuronide and acetyl groups, which can alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) typically involves multiple steps, starting from thiocolchicine. The process includes:
Demethylation: Removal of a methyl group from thiocolchicine.
Glucuronidation: Addition of a glucuronic acid moiety to the demethylated thiocolchicine.
Acetylation: Introduction of acetyl groups to the glucuronide moiety.
Each of these steps requires specific reagents and conditions. For example, demethylation might involve the use of strong acids or bases, while glucuronidation could require glucuronic acid derivatives and specific catalysts. Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes, such as mitosis and apoptosis.
Medicine: Investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) involves its interaction with cellular components. It is believed to target microtubules, disrupting their function and leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other colchicine derivatives, which bind to tubulin and inhibit its polymerization .
Comparison with Similar Compounds
Similar Compounds
Thiocolchicine: The parent compound, known for its biological activity.
Colchicine: Another related compound with similar mechanisms of action.
Demecolcine: A derivative with reduced toxicity compared to colchicine.
Uniqueness
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is unique due to its specific modifications, which can alter its chemical properties and biological activity. The addition of glucuronide and acetyl groups can enhance its solubility, stability, and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C34H39NO14S |
|---|---|
Molecular Weight |
717.7 g/mol |
IUPAC Name |
methyl 6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36) |
InChI Key |
IRRYQXHQELBFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















